Olean-12-en-3-one

Vue d'ensemble

Description

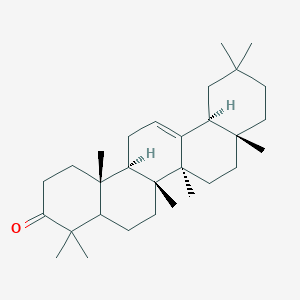

Olean-12-en-3-one is a triterpenoid compound belonging to the oleanane class, characterized by a ketone group at position C-3 and a double bond between C-12 and C-12. It is widely distributed in plants such as Ficus vallis-choudae (Moraceae), Aster incisus, and Buddleja asiatica . Its molecular formula is C₃₀H₄₈O (CAS: 638-97-1), with a molecular weight of 424.71 g/mol . Pharmacologically, it exhibits diverse bioactivities, including:

Méthodes De Préparation

Oxidation of Oleanolic Acid Derivatives

Direct Oxidation of Oleanolic Acid

Oleanolic acid (3β-hydroxy-olean-12-en-28-oic acid) serves as the primary precursor for Olean-12-en-3-one. The critical step involves oxidizing the C-3 hydroxyl group to a ketone while preserving the oleanane skeleton. Although direct oxidation of OA is theoretically feasible, the presence of the C-28 carboxylic acid group complicates the reaction, necessitating protective strategies .

Reaction Conditions :

-

Oxidizing Agents : Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) are commonly employed for secondary alcohol oxidation .

-

Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres .

-

Temperature : Reactions typically proceed at 0–25°C to avoid over-oxidation .

Challenges :

-

Competitive oxidation of the C-28 carboxylic acid may occur, requiring prior esterification or protection .

-

Yield optimization remains problematic due to steric hindrance from the pentacyclic framework .

Synthesis via Erythrodiol Intermediate

Erythrodiol (3β,28-dihydroxy-olean-12-ene), a reduced derivative of OA, offers a more tractable pathway. This method involves:

-

Reduction of OA : LiAlH₄ reduces the C-28 carboxylic acid to a primary alcohol, yielding erythrodiol .

-

Selective Oxidation : The C-3 hydroxyl group is oxidized to a ketone using PCC or Dess-Martin periodinane .

Advantages :

-

Avoids interference from the C-28 carboxyl group.

-

Higher yields (reported up to 85% in analogous triterpenoid syntheses) .

Representative Protocol :

| Step | Reagent/Condition | Outcome |

|---|---|---|

| 1 | LiAlH₄, THF, 0°C | Reduction of OA to erythrodiol |

| 2 | PCC, DCM, 25°C | Oxidation of C-3 hydroxyl to ketone |

Industrial-Scale Production Strategies

Plant Extraction and Semisynthesis

This compound is occasionally isolated from natural sources like Diospyros morrisiana and Adiantum capillus-veneris, though yields are low (<0.1% dry weight) . Industrial workflows favor semisynthesis:

-

OA Extraction : Maceration or Soxhlet extraction of plant material (e.g., olive leaves) using ethanol or methanol .

-

Chemical Modification : Sequential reduction and oxidation steps as outlined above .

Optimization Metrics :

-

Scalability : Batch processes achieve multi-gram outputs, though continuous-flow systems are under exploration .

Analytical Validation

Structural Characterization

Post-synthetic analysis ensures fidelity to the target structure:

Spectroscopic Methods :

-

¹H-NMR : Key signals include δ5.43 (H-12, olefinic proton) and δ2.40 (H-3, carbonyl adjacent proton) .

-

¹³C-NMR : Peaks at δ209.5 (C-3 ketone) and δ124.2/146.5 (C-12/C-13 double bond) .

Chromatography :

-

Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves this compound from byproducts .

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Complexity | Scalability |

|---|---|---|---|---|

| Direct OA Oxidation | Oleanolic acid | 30–45 | High | Moderate |

| Erythrodiol Pathway | Erythrodiol | 70–85 | Moderate | High |

| Natural Extraction | Plant biomass | <0.1 | Low | Low |

Key Observations :

-

The erythrodiol route outperforms direct oxidation in yield and scalability .

-

Natural extraction is economically nonviable for high-purity applications .

Emerging Methodologies

Enzymatic Oxidation

Recent advances explore biocatalysts (e.g., cytochrome P450 monooxygenases) for selective C-3 oxidation . Preliminary data suggest:

-

Efficiency : 60% conversion in 24 hours.

-

Sustainability : Reduces reliance on harsh chemical reagents .

Flow Chemistry

Microreactor systems enhance reaction control and reproducibility:

Analyse Des Réactions Chimiques

Types of Reactions: Olean-12-en-3-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different derivatives.

Reduction: Reduction of this compound can yield compounds such as β-amyrin.

Substitution: It can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Higher oxidation states of this compound.

Reduction: β-amyrin.

Substitution: Functionalized this compound derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

Biology: Studied for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of olean-12-en-3-one involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. For example, it can inhibit the activity of certain enzymes and transcription factors involved in inflammatory responses . Additionally, it may induce apoptosis in cancer cells by activating specific apoptotic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Triterpenoids

Structural and Physicochemical Properties

Pharmacological Activities

Antidiabetic and Antiaging Effects

- This compound and lupenone both inhibit IGFR, but this compound shows stronger binding efficiency (molecular docking score: −8.7 kcal/mol vs. −8.3 kcal/mol for lupenone) .

- α-Amyrin and β-amyrin lack the C-3 ketone, reducing their IGFR affinity but enhancing anti-inflammatory effects .

Urease Inhibition

- This compound (IC₅₀ = 14.5 μM) is more potent than its synthetic derivatives (e.g., compound 4: IC₅₀ = 17.9 μM) and thiourea (IC₅₀ = 21.6 μM) .

- Oleanolic acid lacks significant urease inhibition due to its carboxyl group, which alters binding to the enzyme’s active site .

Cytotoxicity and Apoptosis

- HMO , a hydroxylated derivative of this compound, induces 7.93% DNA damage in HeLa cells (vs. 3.74% in controls) via ROS-mediated pathways .

- Lupenone and α-amyrin show weaker cytotoxicity, likely due to differences in membrane permeability .

ADME and Toxicity Profiles

Key Research Findings

Molecular Docking Superiority : this compound outperforms resveratrol in IGFR binding, making it a candidate for diabetes management .

Structural-Activity Relationship (SAR): The C-3 ketone is critical for urease inhibition, as hydroxyl or carboxyl groups (e.g., in oleanolic acid) reduce efficacy .

Derivative Potential: HMO’s ROS-mediated apoptosis highlights the value of modifying this compound for anticancer therapies .

Activité Biologique

Olean-12-en-3-one, commonly referred to as oleanolic acid, is a pentacyclic triterpenoid widely distributed in the plant kingdom. This compound has garnered significant attention due to its diverse biological activities, including antiviral , anti-inflammatory , antioxidant , anticancer , and hepatoprotective effects. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a characteristic pentacyclic structure. Its structural properties contribute to its biological activities, influencing how it interacts with various biological targets.

The biological activity of this compound is mediated through several mechanisms:

- Cellular Signaling Modulation : Oleanolic acid can modulate various cellular signaling pathways, influencing gene expression and cellular responses.

- Antioxidant Activity : It exhibits strong antioxidant properties, which help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Antiviral and Antibacterial Effects

This compound has demonstrated efficacy against a range of viruses and bacteria. Studies indicate that it possesses antiviral properties against HIV and other viral pathogens. Its antibacterial activity has been noted against various strains of bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Research indicates that oleanolic acid can inhibit the proliferation of cancer cells in vitro and in vivo. For instance, derivatives of oleanolic acid have been shown to induce cell cycle arrest in leukemia cell lines, enhancing differentiation without inducing apoptosis .

Anti-diabetic Effects

This compound enhances insulin sensitivity and protects pancreatic β-cells from damage, making it a candidate for managing diabetes . In animal models, it has been shown to lower blood glucose levels effectively.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels during oral glucose tolerance tests .

- Multiple Sclerosis : A recent study investigated the effects of an oleanolic acid derivative on a mouse model of multiple sclerosis. The treatment preserved blood-brain barrier integrity and reduced inflammation markers significantly .

- Cancer Research : Oleanolic acid derivatives have been studied for their ability to inhibit cancer cell proliferation. One study reported that an oleanolic acid derivative induced G1 cell cycle arrest in leukemia cells while promoting differentiation .

This compound interacts with various enzymes and biomolecules, showcasing a broad spectrum of biochemical activities:

- Antioxidant Capacity : It scavenges free radicals, reducing oxidative stress.

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer progression.

Summary Table of Biological Activities

Q & A

Q. What methodologies are recommended for isolating and characterizing Olean-12-en-3-one from plant sources like Maytenus procumbens?

Basic Research Focus

Isolation typically involves bioassay-guided fractionation using ethanol/acetone extracts, followed by chromatographic techniques (e.g., column chromatography, HPLC) to purify the compound. Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the triterpenoid backbone and functional groups (e.g., the 3-keto and oleanane skeleton). Purity should be validated via HPLC with ≥95% threshold .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s efficacy across diverse cancer cell lines?

Basic Research Focus

Use standardized viability assays (e.g., MTT, resazurin) to determine IC50 values. Include multiple cell lines (e.g., HeLa, Caco-2, HT29) and non-cancerous controls (e.g., NIH3T3) to assess selectivity. Triplicate measurements and positive controls (e.g., doxorubicin) are critical for reliability.

Table 1: IC50 Values of this compound (HMO) in Cancer Cell Lines

| Cell Line | IC50 (µg/ml) |

|---|---|

| HeLa | 51.22 |

| Caco-2 | 68.79 |

| HT29 | 78.49 |

Q. What experimental strategies are effective in delineating this compound’s pro-apoptotic mechanisms?

Advanced Research Focus

- Flow Cytometry: Use Annexin V-FITC/PI dual staining to quantify early/late apoptosis and necrosis .

- DNA Damage Assessment: Conduct comet assays to measure % DNA in tail (e.g., 7.93% in treated vs. 3.74% in control cells) .

- ROS Modulation: Pair extracellular DPPH assays with intracellular ROS probes to evaluate antioxidant/pro-oxidant duality .

Q. How can molecular docking studies be optimized to predict this compound’s interactions with targets like insulin/IGFR?

Advanced Research Focus

Use software (e.g., AutoDock Vina) to model binding affinities. Compare docking scores with positive controls (e.g., EGCG, resveratrol). Validate predictions via in vitro kinase inhibition assays. This compound exhibited superior binding to IGFR in silico, suggesting competitive inhibition .

Q. What approaches resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus

- Variable Standardization: Control cell passage number, serum conditions, and exposure duration (e.g., 24–72 hr treatments).

- Orthogonal Assays: Confirm cytotoxicity with ATP-based assays alongside MTT to rule out assay-specific artifacts.

- Meta-Analysis: Systematically compare IC50 values, solvent systems, and cell viability endpoints across studies .

Q. What advanced techniques quantify this compound’s dual antioxidant and pro-oxidant effects?

Advanced Research Focus

- DPPH Scavenging: Measure % inhibition at timed intervals (e.g., 15–30 minutes) and compare to ascorbic acid controls .

- Intracellular ROS: Use fluorescent probes (e.g., DCFH-DA) in dose- and time-dependent experiments to capture redox shifts .

Q. How can omics approaches identify novel biological targets of this compound?

Advanced Research Focus

- Transcriptomics: Profile gene expression changes (e.g., DAF-16/FOXO, SOD-3) via RNA-seq .

- Pathway Analysis: Use tools like KEGG or GO enrichment to map affected pathways (e.g., apoptosis, insulin signaling) .

Q. What best practices ensure reproducibility in this compound research?

Basic Research Focus

- Documentation: Detail extraction solvents, chromatographic gradients, and spectral parameters (NMR chemical shifts, MS m/z).

- Purity Criteria: Report HPLC retention times and purity thresholds (≥95%) .

- Data Sharing: Deposit raw spectra and bioassay datasets in public repositories for independent validation .

Propriétés

IUPAC Name |

(6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22?,23-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFBMGUDSHTOU-GCNWHLNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)[C@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980370 | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-97-1 | |

| Record name | Olean-12-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.